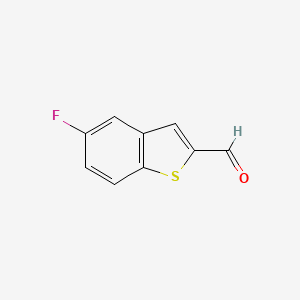

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a key step in the synthesis of these compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Physical And Chemical Properties Analysis

Boronic acids and their esters, including “2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester”, are only marginally stable in water . The rate of their hydrolysis is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation, which involves the removal of a boron group from the ester .

- Method : This process utilizes a radical approach and is paired with a Matteson–CH2–homologation. This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Results : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Field : Organic Chemistry

- Application Summary : Pinacol boronic esters are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .

- Method : This reaction is performed under mild and functional group tolerant conditions, making it suitable for a wide range of organoboron reagents .

- Results : The Suzuki–Miyaura coupling is widely used in the synthesis of various organic compounds due to its efficiency and the stability of the boronic esters .

Catalytic Protodeboronation of Pinacol Boronic Esters

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application Summary : This review discusses the selection of boron reagents for Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Method : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results : A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .

- Field : Chemical Biology

- Application Summary : This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

- Method : These chemistries highlight the mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

- Results : The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

Boronic Acid Based Dynamic Click Chemistry

- Field : Organic Chemistry

- Application Summary : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Method : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Results : The results showed that the 2 alkyl boronic esters yielded the Boc-protected pyrrolidine in 85 and 93% yield . A gram scale experiment proved the robustness of the procedure .

- Field : Organic Chemistry

- Application Summary : This research discusses the transformation of organoborane into a boronic ester, which enables easier purification, especially in the case of boronic acid pinacol esters .

- Method : The method involves the addition of p-MeOC6H4Li to boronic ester, using the more reactive TBAF·3H2O enabled the protodeboronation .

- Results : The results showed that the protodeboronation of 35 in 99% yield and 99% es when conducted in n-pentane .

Catalytic Protodeboronation of Pinacol Boronic Esters

Changing the Organoborane into a Boronic Ester

Propiedades

Número CAS |

374671-12-2 |

|---|---|

Nombre del producto |

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester |

Fórmula molecular |

C19H29BN2O6 |

Peso molecular |

392.3 g/mol |

Nombre IUPAC |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |

Clave InChI |

DIKRHYQKXQOCSL-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

amine](/img/structure/B1391766.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)